N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 957511-96-5
VCID: VC21513870
InChI: InChI=1S/C14H16BrN3O/c1-10-9-11(2)18(17-10)8-7-14(19)16-13-5-3-12(15)4-6-13/h3-6,9H,7-8H2,1-2H3,(H,16,19)
SMILES: CC1=CC(=NN1CCC(=O)NC2=CC=C(C=C2)Br)C
Molecular Formula: C14H16BrN3O
Molecular Weight: 322.2g/mol

N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide

CAS No.: 957511-96-5

Cat. No.: VC21513870

Molecular Formula: C14H16BrN3O

Molecular Weight: 322.2g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide - 957511-96-5

Specification

CAS No. 957511-96-5
Molecular Formula C14H16BrN3O
Molecular Weight 322.2g/mol
IUPAC Name N-(4-bromophenyl)-3-(3,5-dimethylpyrazol-1-yl)propanamide
Standard InChI InChI=1S/C14H16BrN3O/c1-10-9-11(2)18(17-10)8-7-14(19)16-13-5-3-12(15)4-6-13/h3-6,9H,7-8H2,1-2H3,(H,16,19)
Standard InChI Key UILCJZCNJNACQC-UHFFFAOYSA-N
SMILES CC1=CC(=NN1CCC(=O)NC2=CC=C(C=C2)Br)C
Canonical SMILES CC1=CC(=NN1CCC(=O)NC2=CC=C(C=C2)Br)C

Introduction

Chemical Structure and Properties

Structural Components

N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide consists of three principal structural elements:

  • The 4-bromophenyl group: A phenyl ring with a bromine atom at the para position, connected to the nitrogen atom of an amide group

  • The 3,5-dimethyl-1H-pyrazole moiety: A five-membered heterocyclic ring containing two adjacent nitrogen atoms, with methyl substituents at positions 3 and 5

  • The propanamide linker: A three-carbon chain that connects the pyrazole nitrogen to the carbonyl group of the amide function

This structural arrangement provides a specific three-dimensional configuration that determines the compound's physical, chemical, and potentially biological properties.

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, the following properties can be estimated for N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide:

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC14H16BrN3OStructural analysis
Molecular WeightApproximately 322 g/molCalculated from formula
Physical StateLikely crystalline solidTypical for similar amides
LogPApproximately 2.2-2.5Based on similar compounds
Hydrogen Bond Acceptors4Structural analysis
Hydrogen Bond Donors1Structural analysis
Polar Surface AreaEstimated 40-60 ŲBased on similar compounds

The compound likely exhibits moderate lipophilicity as suggested by the estimated LogP value, which would influence its solubility, membrane permeability, and potential for drug-like properties. The presence of the bromine atom increases the molecular weight and likely affects the electronic distribution within the molecule, potentially enhancing binding interactions with biological targets.

Related Compounds and Structural Analogs

N-(4-bromophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide

This closely related compound, documented in search result , shares several key structural features with our compound of interest:

  • The 4-bromophenyl group attached to an amide nitrogen

  • The 3,5-dimethyl-pyrazole ring structure

  • An aliphatic chain connecting the pyrazole to the amide function

Notable differences include the presence of a nitro group at position 4 of the pyrazole ring and an additional methylene group in the chain (butanamide vs. propanamide). These differences would likely impact the compound's electronic properties, three-dimensional structure, and biological activity.

The following properties have been reported for this related compound:

PropertyValue
Molecular Weight381.23 g/mol
Molecular FormulaC15H17BrN4O3
LogP2.2644
LogD2.2638
LogSw-2.8773
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1
Polar Surface Area70.428 Ų
InChI KeyFAGMFEZZAIRIGK-UHFFFAOYSA-N

N-(4-bromophenyl)-3-phenylpropanamide

This compound, described in search result , shares the N-(4-bromophenyl)propanamide backbone with our compound of interest but contains a phenyl group instead of the pyrazole moiety:

PropertyValue
Molecular Weight304.18 g/mol
Molecular FormulaC15H14BrNO
InChIInChI=1S/C15H14BrNO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,17,18)
InChI KeyHGPWLPIFXDCULJ-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)Br

This structural analog provides insight into the physical and chemical properties that might be expected for molecules containing the N-(4-bromophenyl)propanamide scaffold .

3-(2-bromophenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide

This more complex analog, described in search result , contains both bromophenyl and 3,5-dimethyl-pyrazole moieties arranged in a different configuration:

PropertyValue
Molecular Weight432.4 g/mol
Molecular FormulaC20H22BrN3OS
CAS Number2097914-85-5

The presence of both the bromophenyl group and the 3,5-dimethyl-pyrazole moiety in this compound, albeit in a different arrangement, suggests potential structural similarities in terms of electronic properties and potential binding interactions .

Pyrazole Derivatives: General Properties and Applications

Structural Characteristics of Pyrazole Derivatives

Pyrazole derivatives represent an important class of heterocyclic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms. The 3,5-dimethyl substitution pattern, as found in our compound of interest, influences the electronic distribution within the pyrazole ring and affects its interactions with potential biological targets.

Structure-Activity Relationships

Role of the Bromophenyl Group

The 4-bromophenyl group in N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide likely contributes to its biological properties in several ways:

  • The bromine atom increases lipophilicity, potentially enhancing membrane permeability

  • Bromine can participate in halogen bonding with biological targets

  • The para position of the bromine provides a specific electronic distribution and three-dimensional arrangement

Similar bromophenyl-containing compounds have shown enhanced biological activity compared to their non-brominated counterparts, suggesting a potential role for this structural feature in target binding .

Importance of the Pyrazole Ring

The 3,5-dimethyl-1H-pyrazole moiety represents a critical pharmacophore in many bioactive compounds. Its presence in our compound of interest suggests potential for specific biological activities:

  • The pyrazole ring can act as a bioisostere for other heterocycles in medicinal chemistry

  • The nitrogen atoms provide hydrogen bond acceptor sites

  • The methyl groups at positions 3 and 5 create hydrophobic pockets that can interact with complementary regions in biological targets

  • The planar aromatic character enables π-stacking interactions

The specific 3,5-dimethyl substitution pattern appears in other biologically active pyrazoles, suggesting potential pharmacological relevance .

Significance of the Propanamide Linker

The three-carbon propanamide chain connecting the pyrazole and bromophenyl moieties:

The length of this linker is likely crucial for biological activity, as evidenced by the prevalence of similar linkers in bioactive molecules .

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